molecular formula C18H20N2O6 B5788798 N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5788798
M. Wt: 360.4 g/mol
InChI Key: AKJACSMVZBOXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as DDBIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the modulation of TRPC channels. TRPC channels are non-selective cation channels that are permeable to calcium ions. These channels play a critical role in neuronal signaling and have been implicated in the pathogenesis of various neurological disorders. N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to enhance the activity of TRPC channels, leading to increased calcium influx and neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide are diverse and have been extensively studied. N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to enhance the activity of TRPC channels, leading to increased calcium influx and neuronal excitability. This makes N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been found to exhibit anti-inflammatory and anti-cancer properties. N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been reported to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments is its high purity and yield. The synthesis method of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been reported to yield N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in high purity, which makes it ideal for use in lab experiments. However, one of the limitations of using N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments is its potential toxicity. N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One of the major directions is the development of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide analogs with improved pharmacological properties. Analogues of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide with enhanced potency and selectivity for TRPC channels may have potential therapeutic applications in the treatment of neurological disorders. Another future direction is the investigation of the role of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in other physiological and pathological processes. The diverse biochemical and physiological effects of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide make it a potential candidate for the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the reaction of 3,4-dimethoxybenzenecarboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 1,2-phenylenediamine to yield the final product, N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. This synthesis method has been reported to yield N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in high purity and yield.

Scientific Research Applications

N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the major applications of N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is in the field of neuroscience. N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to modulate the activity of TRPC channels, which are ion channels that play a critical role in neuronal signaling. N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to enhance the activity of TRPC channels, leading to increased calcium influx and neuronal excitability. This makes N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-22-13-7-12(8-14(10-13)23-2)18(21)26-20-17(19)11-5-6-15(24-3)16(9-11)25-4/h5-10H,1-4H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJACSMVZBOXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=CC(=C2)OC)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=CC(=C2)OC)OC)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate

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